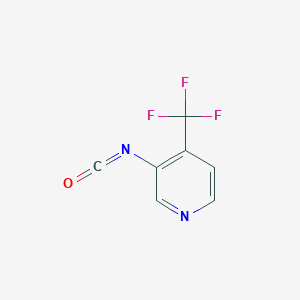
3-Isocyanato-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanato-4-(trifluoromethyl)pyridine: is a chemical compound that features a pyridine ring substituted with an isocyanate group at the third position and a trifluoromethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-amino-4-(trifluoromethyl)pyridine with phosgene to form the isocyanate derivative . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 3-Isocyanato-4-(trifluoromethyl)pyridine may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process typically includes steps such as purification and isolation to obtain the compound in high purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanato-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization Reactions: The isocyanate group can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Catalysts such as tertiary amines or organometallic compounds can be used to facilitate these reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
Chemistry: 3-Isocyanato-4-(trifluoromethyl)pyridine is used as a building block in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new materials and chemical intermediates .
Biology and Medicine: In the pharmaceutical industry, this compound is explored for its potential to form bioactive molecules. Its derivatives may exhibit biological activities that are useful in drug discovery and development .
Industry: The compound is used in the production of agrochemicals, where it contributes to the synthesis of pesticides and herbicides. Its reactivity with nucleophiles makes it a versatile intermediate in the formulation of active ingredients .
Mechanism of Action
The mechanism of action of 3-Isocyanato-4-(trifluoromethyl)pyridine involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reactivity is harnessed in various applications, including the formation of ureas and carbamates, which are important in pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
- 3-Isocyanato-2-(trifluoromethyl)pyridine
- 4-Isocyanato-3-(trifluoromethyl)pyridine
- 2-Isocyanato-4-(trifluoromethyl)pyridine
Comparison: 3-Isocyanato-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the isocyanate and trifluoromethyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and applications, making it a distinct and valuable chemical entity .
Properties
Molecular Formula |
C7H3F3N2O |
|---|---|
Molecular Weight |
188.11 g/mol |
IUPAC Name |
3-isocyanato-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-1-2-11-3-6(5)12-4-13/h1-3H |
InChI Key |
UZBJDZKTBCSNSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















